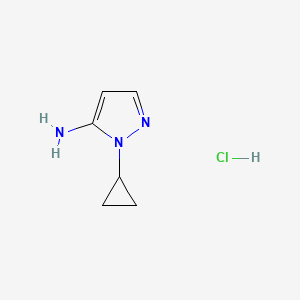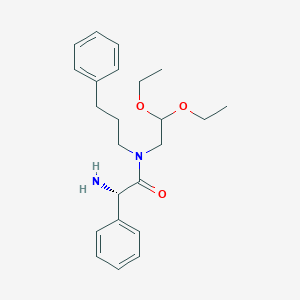![molecular formula C20H25N3O2 B13138468 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl- CAS No. 832735-30-5](/img/structure/B13138468.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutylpiperidinyl group and a bipyridinyl core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps. The process begins with the preparation of the bipyridinyl core, followed by the introduction of the cyclobutylpiperidinyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required quality standards for industrial applications.
化学反応の分析
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like dichloromethane and ethanol. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases, particularly those involving the central nervous system.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
作用機序
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
(S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine: This compound shares a similar bipyridinyl core but differs in its substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a bipyridinyl core and are studied for their biological activities.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
832735-30-5 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-16(6-8-20(22)24)15-5-7-19(21-13-15)25-18-9-11-23(12-10-18)17-3-2-4-17/h5-8,13-14,17-18H,2-4,9-12H2,1H3 |
InChIキー |
VQJFQASMWFAOAK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)

